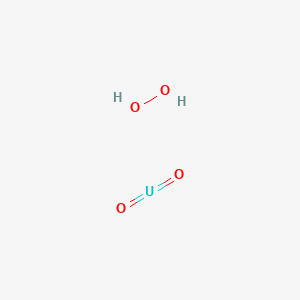

Dioxouranium;hydrogen peroxide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Dioxouranium;hydrogen peroxide is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound is formed by the reaction of dioxouranium(VI) with hydrogen peroxide. Dioxouranium;hydrogen peroxide is a powerful oxidizing agent that has been used in various scientific applications.

科学的研究の応用

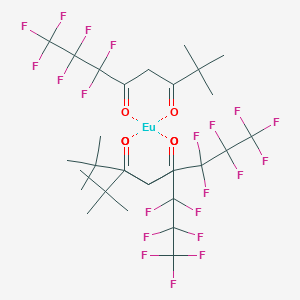

Complexation and Coordination Chemistry

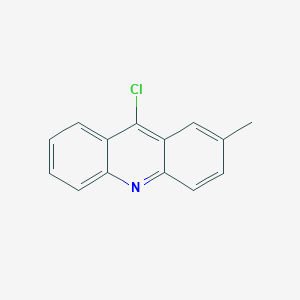

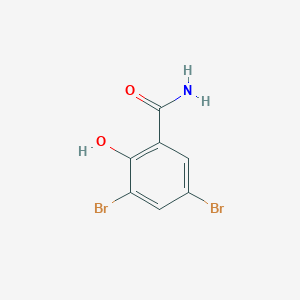

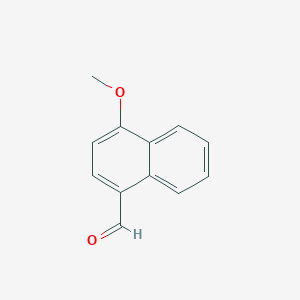

Dioxouranium(VI) complexes exhibit interesting complexation behaviors with various ligands. El-Sonbati and El‐Dissouky (1987) synthesized new dioxouranium(VI) complexes using 7-carboxaldehyde-8-hydroxyquinoline-aroylhydrazone derivatives. They found that these complexes display distinct bonding and intramolecular hydrogen bonding characteristics influenced by substituents, contributing to our understanding of uranyl coordination chemistry (El-Sonbati & El‐Dissouky, 1987).

Environmental and Wastewater Treatment

The use of hydrogen peroxide in environmental applications, particularly in water purification, has been extensively studied. Suh and Mohseni (2004) investigated the use of advanced oxidation processes involving hydrogen peroxide to enhance the biodegradability of dioxane-contaminated water. Their research contributes to environmental remediation techniques, especially in treating contaminated water sources (Suh & Mohseni, 2004).

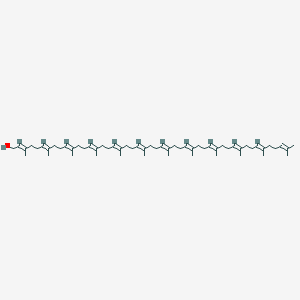

Photocatalytic Production of Hydrogen Peroxide

Photocatalytic production of hydrogen peroxide using inorganic metal oxides is an area of growing interest. Wang et al. (2021) discussed the potential of using these metal oxides for the sustainable and green production of hydrogen peroxide, highlighting the advancements and challenges in this field (Wang et al., 2021).

Biological and Medical Applications

Hydrogen peroxide's role in biology, particularly as a signaling molecule in plants, was detailed by Černý et al. (2018). They explored how hydrogen peroxide functions in plant growth, development, and stress responses, showing its critical role in plant biology (Černý et al., 2018).

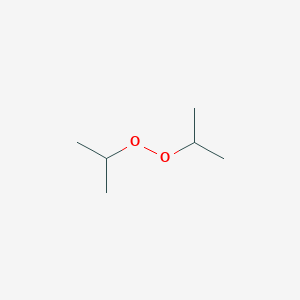

Chemical Synthesis and Industrial Applications

In the realm of chemical synthesis and industry, the development of hydrogen peroxide adducts and their application as oxidizing agents has been explored. Ahn et al. (2015) synthesized hydrogen peroxide adducts of phosphine oxides, demonstrating their utility as stoichiometric and soluble oxidizing agents in various reactions (Ahn et al., 2015).

特性

CAS番号 |

19525-15-6 |

|---|---|

製品名 |

Dioxouranium;hydrogen peroxide |

分子式 |

H2O4U |

分子量 |

304.042 g/mol |

IUPAC名 |

dioxouranium;hydrogen peroxide |

InChI |

InChI=1S/H2O2.2O.U/c1-2;;;/h1-2H;;; |

InChIキー |

CIEKQEIUQBBJNZ-UHFFFAOYSA-N |

SMILES |

OO.O=[U]=O |

正規SMILES |

OO.O=[U]=O |

melting_point |

239 °F (USCG, 1999) |

その他のCAS番号 |

12036-71-4 |

物理的記述 |

Uranium peroxide is a pale yellow crystalline solid. Denser than water. (USCG, 1999) |

同義語 |

uranium oxide (UO4) uranium peroxide uranium peroxide hydrate UO4.nH2O uranyl peroxide (UO2O2) |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。